Enhanced Calculated Lipophilicity Compared to Parent TPEN Scaffold
The N-hexyl chain significantly alters the compound's lipophilicity, a crucial factor for solvent extraction applications. The target compound possesses a calculated XLogP3-AA of 4.0, indicating substantial hydrophobicity [1]. This is a design improvement over the unsubstituted hexadentate ligand TPEN, which has limited water solubility [2]. While this is a comparison of computed properties, it establishes a quantifiable difference relevant to phase-transfer and membrane-crossing applications.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN, CAS 16858-02-9) - XLogP3-AA not reported on PubChem but described as having limited solubility in water (approx. 10^-4 mol/L) [2] |
| Quantified Difference | Target compound is quantitatively more hydrophobic based on computed XLogP3-AA. |
| Conditions | Computational prediction (PubChem XLogP3 3.0) vs. experimental solubility observation for comparator. |
Why This Matters
The increased calculated lipophilicity suggests better partitioning into organic phases or biological membranes, directly influencing the choice of this compound for extraction chromatography or cellular studies over the baseline TPEN.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71374267, N1-Hexyl-N1,N2,N2-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine. https://pubchem.ncbi.nlm.nih.gov/compound/601488-08-8. View Source
- [2] A. Mori et al. N,N,N',N'-tetrakis((5-alkoxy-pyridine-2-yl)methyl)ethylenediamine, TRPEN, effective ligands for the separation of trivalent minor actinides from lanthanides. INIS Repository, 2009. Reference describing TPEN solubility limitation. View Source
